
Cobalt;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;silver is a compound that combines the properties of cobalt and silver, two transition metals known for their unique chemical and physical characteristics. Cobalt is a hard, lustrous, bluish-gray metal with high thermostability and magnetic properties . Silver, on the other hand, is a soft, white, lustrous metal with the highest electrical and thermal conductivity of any metal . The combination of these two metals results in a compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of cobalt;silver nanoparticles can be achieved through various synthetic routes. One common method involves the co-precipitation technique, where cobalt and silver salts are dissolved in a suitable solvent and then precipitated using a reducing agent . Another method is the sol-gel process, which involves the hydrolysis and condensation of metal alkoxides to form a gel, followed by drying and calcination to obtain the desired nanoparticles . Industrial production methods often involve the use of high-temperature reduction processes and electrochemical deposition techniques .
Chemical Reactions Analysis
Cobalt;silver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt can react with oxygen to form cobalt oxide, while silver can react with halogens to form silver halides . Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and ammonia . The major products formed from these reactions include cobalt(II) oxide, cobalt(III) oxide, silver chloride, and silver bromide .
Scientific Research Applications
Cobalt;silver has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions . In biology, this compound nanoparticles have shown antimicrobial activity against a wide range of bacteria, making them useful in the development of antibacterial agents . In medicine, this compound nanoparticles are used in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI) . In industry, this compound is used in the production of high-performance batteries, magnetic materials, and electronic devices .
Mechanism of Action
The mechanism of action of cobalt;silver nanoparticles involves multiple pathways. The antimicrobial activity of this compound is primarily due to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes and DNA . Additionally, this compound nanoparticles can interact with proteins and enzymes, disrupting their normal function and leading to cell death . The molecular targets of this compound include bacterial cell walls, membranes, and intracellular components .
Comparison with Similar Compounds
Cobalt;silver can be compared with other similar compounds, such as cobalt oxide, silver oxide, and cobalt ferrite. While cobalt oxide and silver oxide have similar antimicrobial properties, this compound nanoparticles exhibit enhanced activity due to the synergistic effects of both metals . Cobalt ferrite, on the other hand, is known for its magnetic properties and is used in applications such as magnetic resonance imaging and drug delivery . The unique combination of cobalt and silver in this compound nanoparticles provides a balance of antimicrobial and magnetic properties, making it a versatile compound for various applications .
Properties
CAS No. |
355378-59-5 |
|---|---|
Molecular Formula |
Ag3Co |
Molecular Weight |
382.538 g/mol |
IUPAC Name |
cobalt;silver |
InChI |
InChI=1S/3Ag.Co |
InChI Key |
CFTVNCSSKFXUJB-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Ag].[Ag].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


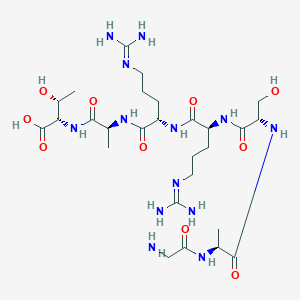

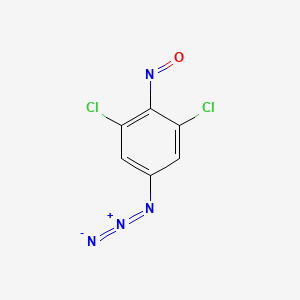
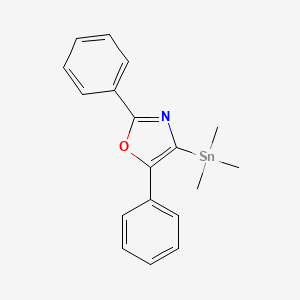

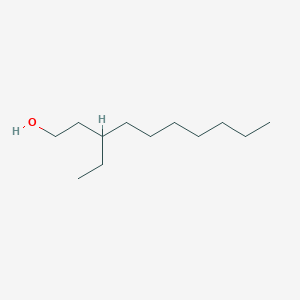

![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)


![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)
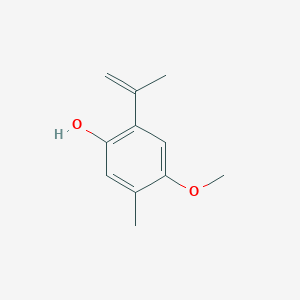
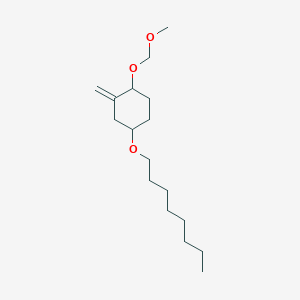
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
